

# Iganidipine: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Iganidipine** is a dihydropyridine derivative that functions as a calcium channel blocker.[1] Like other members of this class, it is utilized for its antihypertensive properties, effectively lowering blood pressure.[2][3] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation. This technical guide provides an in-depth overview of the molecular structure and chemical properties of **iganidipine**, along with detailed experimental protocols for its characterization.

#### **Molecular Structure**

**Iganidipine** possesses a core 1,4-dihydropyridine ring structure, which is characteristic of this class of calcium channel blockers.

- IUPAC Name: 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number: 119687-33-1[1]
- Molecular Formula: C28H38N4O6[1]
- Molecular Weight: 526.63 g/mol [1]



## **Chemical Properties**

A comprehensive summary of the key chemical properties of **iganidipine** is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental values for properties such as melting point, pKa, aqueous solubility, and logP are not readily available in the public domain. The table reflects this, and the provided experimental protocols offer methodologies to determine these values.

| Property                                   | Value              | Reference    |
|--------------------------------------------|--------------------|--------------|
| Molecular Formula                          | C28H38N4O6         | [1]          |
| Molecular Weight                           | 526.63 g/mol       | [1]          |
| CAS Number                                 | 119687-33-1        | [1]          |
| Melting Point                              | Data not available |              |
| рКа                                        | Data not available | <del>-</del> |
| Aqueous Solubility                         | Data not available | <del>-</del> |
| logP (Octanol-Water Partition Coefficient) | Data not available | <del>-</del> |

## Signaling Pathway of Iganidipine

**Iganidipine** exerts its therapeutic effect by modulating the influx of calcium ions into vascular smooth muscle cells. The primary target of **iganidipine** is the L-type voltage-gated calcium channel.[4] By blocking these channels, **iganidipine** inhibits the transmembrane influx of calcium, which is a critical step in the process of smooth muscle contraction.[4] The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[4]



Click to download full resolution via product page



**Iganidipine**'s mechanism of action on L-type calcium channels.

## **Experimental Protocols**

This section outlines detailed methodologies for the determination of key chemical properties of **iganidipine**. These protocols are based on established analytical techniques for dihydropyridine calcium channel blockers.

### **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a reliable method for its determination.

#### Methodology:

- Preparation of Iganidipine Solution: Accurately weigh and dissolve a sample of iganidipine
  in a suitable co-solvent system (e.g., methanol/water) to a final concentration of
  approximately 1 mM.
- Titration Setup: Calibrate a pH meter with standard buffers. Place the **iganidipine** solution in a thermostated vessel and immerse the pH electrode.
- Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected pKa. Add the titrant in small increments.
- Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.
- Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.





Click to download full resolution via product page

Workflow for the determination of pKa by potentiometric titration.



## Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of **iganidipine**.

#### Methodology:

- Chromatographic Conditions:
  - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
     The exact ratio should be optimized for best separation.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a wavelength determined by the UV spectrum of iganidipine (likely around 240-260 nm).
  - Injection Volume: 20 μL.
- Standard Solution Preparation: Prepare a stock solution of iganidipine of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: For bulk drug analysis, dissolve a known amount in the solvent. For formulation analysis, extract the drug from the matrix and filter the solution.
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of iganidipine.
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.





Click to download full resolution via product page

Workflow for the quantification of **iganidipine** by HPLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medkoo.com [medkoo.com]



- 2. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- To cite this document: BenchChem. [Iganidipine: A Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781801#iganidipine-s-molecular-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com